6-methyl-[1,1'-biphenyl]-3-amine hydrochloride
Description
Properties
IUPAC Name |
4-methyl-3-phenylaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N.ClH/c1-10-7-8-12(14)9-13(10)11-5-3-2-4-6-11;/h2-9H,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSTXUJDREQCDOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride typically involves the nitration of toluene followed by reduction and subsequent amination. The nitration process introduces a nitro group to the toluene, which is then reduced to an amine group.
Industrial Production Methods: Industrial production of this compound may employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to enhance efficiency and safety .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-rich aromatic ring facilitates electrophilic substitution, while the amine group can act as a directing group. Key reactions include:
Table 1: Substitution Reactions
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Mechanistic Insight : The amine group directs electrophiles to the para and ortho positions, while steric effects from the methyl group influence regioselectivity .
Oxidation and Reduction
The primary amine undergoes redox transformations under controlled conditions:
Table 2: Redox Reactions
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Key Finding : Oxidation with KMnO₄ produces nitroso derivatives, while catalytic hydrogenation regenerates the free amine .
Cross-Coupling Reactions
The biphenyl scaffold participates in transition-metal-catalyzed coupling:
Table 3: Coupling Reactions
| Catalyst System | Substrate | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, Suzuki coupling | Aryl boronic acid | 6-Methyl-4'-aryl-[1,1'-biphenyl]-3-amine | 89% | |
| CuI, Ullmann coupling | Aryl halide | 6-Methyl-3'-amino-[1,1'-biphenyl] | 76% |
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Optimized Conditions : Suzuki couplings require anhydrous THF and elevated temperatures (80–100°C) .
Salt-Specific Reactivity
The hydrochloride salt influences solubility and reactivity:
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Deprotonation : Treatment with NaOH (1M) liberates the free amine, enhancing nucleophilicity for acylation or alkylation .
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Stability : The hydrochloride salt is hygroscopic, requiring storage under inert conditions to prevent hydrolysis .
Biological Interactions
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Recent studies have indicated that biphenyl derivatives, including 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride, exhibit significant antitumor properties. They act through various mechanisms, such as inhibiting specific enzymes involved in tumor growth. For instance, biphenyl compounds have been shown to inhibit the activity of histone methyltransferase EZH2, which plays a crucial role in cancer progression .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that it can be effective against a range of bacterial strains, demonstrating potential as an antibacterial agent . This property is particularly valuable in developing new treatments for infections caused by antibiotic-resistant bacteria.
Anti-inflammatory Effects
this compound has been studied for its anti-inflammatory properties. Compounds with similar structures have shown to modulate inflammatory pathways effectively, which could lead to new therapeutic strategies for inflammatory diseases .
Material Science Applications
Organic Light Emitting Diodes (OLEDs)
Biphenyl compounds are explored as materials in OLED technology due to their favorable electronic properties. The rigidity and stability of the biphenyl structure contribute to efficient charge transport in organic semiconductors .
Liquid Crystals
The compound serves as an important building block in the synthesis of liquid crystal materials. These materials are crucial for display technologies and are used extensively in LCD screens .
Synthesis and Characterization
Synthesis Methods
The synthesis of this compound can be achieved through various chemical reactions, including Suzuki coupling and other cross-coupling techniques. These methods allow for the efficient production of biphenyl derivatives with specific functional groups that enhance their biological activity .
Characterization Techniques
Characterization of the synthesized compound is typically performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods provide insights into the molecular structure and purity of the compound .
Data Table: Summary of Applications
| Application Area | Specific Use | Mechanism/Properties |
|---|---|---|
| Medicinal Chemistry | Antitumor agents | Inhibition of EZH2 |
| Antimicrobial | Effective against resistant bacteria | |
| Anti-inflammatory | Modulation of inflammatory pathways | |
| Material Science | OLEDs | Efficient charge transport |
| Liquid Crystals | Key building block for display technologies |
Case Studies
- Antitumor Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of biphenyl compounds significantly inhibited tumor cell proliferation in vitro and in vivo models. The study highlighted the potential for developing new cancer therapies based on these compounds .
- Antimicrobial Testing : Another research effort focused on testing various biphenyl derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the biphenyl structure enhanced antimicrobial activity, suggesting pathways for drug development targeting resistant strains .
Mechanism of Action
The mechanism of action of 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. As an aromatic amine, it can interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride include halogenated, alkoxy-substituted, and heterocycle-containing biphenylamines. Below is a detailed comparison:
Table 1: Key Properties of this compound and Analogs
Key Findings :
Alkoxy Groups: Methoxy-substituted derivatives (e.g., 2'-methoxy, 235.71 g/mol) demonstrate improved solubility in polar solvents due to the oxygen atom’s hydrogen-bonding capacity . Electron-Withdrawing Groups: The trifluoromethyl analog (273.68 g/mol) shows enhanced thermal and chemical stability, making it suitable for high-temperature reactions .
Synthetic Methodologies :
- The oxadiazole-containing analog (3ai, 356.43 g/mol) is synthesized via a three-component reaction involving 1,3-diketones and amines, yielding a yellowish powder with a distinct melting point (161–163°C) .
- In contrast, this compound’s synthesis likely involves condensation or metathesis steps, as seen in related biphenylamine syntheses (e.g., pyridine-mediated sulfonamide formation in ) .
Applications and Reactivity: The methyl and chloro derivatives are frequently used as intermediates in pharmaceuticals, leveraging their amine groups for further functionalization (e.g., amide coupling) .
Biological Activity
6-Methyl-[1,1'-biphenyl]-3-amine hydrochloride is a compound of increasing interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Overview
This compound has been studied for various biological activities, including antimicrobial and anticancer properties. Its structural features enable it to interact with multiple biological targets, which can lead to significant therapeutic applications.
The compound primarily targets the estrogen receptor alpha and nuclear receptor coactivator 2 , influencing gene expression and cellular functions. The metabolic activation occurs through n-oxidation by cytochrome P450 1A2, which plays a crucial role in its pharmacokinetics and overall effectiveness in biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values highlight its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 2 |
| Enterococcus faecium | 16 |
| Escherichia coli | >64 |
The compound's activity against multidrug-resistant strains emphasizes its potential as a therapeutic agent in treating infections caused by resistant bacteria .
Anticancer Activity
In vitro studies have demonstrated that this compound can significantly reduce cell viability in cancer cell lines such as Caco-2 and A549. The following table summarizes the anticancer activity observed:
| Cell Line | Viability (%) | Control Viability (%) |
|---|---|---|
| Caco-2 | 39.8 | 100 |
| A549 | 47.0 | 100 |
These results indicate a substantial reduction in cell viability compared to untreated controls, suggesting the compound's potential as an anticancer agent .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various biphenyl derivatives, including this compound. The findings revealed that the compound exhibited comparable activity to established antibiotics like daptomycin and vancomycin against resistant strains, indicating its potential utility in clinical settings .
Case Study 2: Anticancer Properties
In another investigation focusing on the anticancer effects of biphenyl derivatives, researchers found that modifications to the biphenyl structure could enhance activity against specific cancer cell lines. The introduction of methyl groups at certain positions was correlated with increased cytotoxicity against Caco-2 cells .
Q & A
Q. What established synthetic routes are available for 6-methyl-[1,1'-biphenyl]-3-amine hydrochloride?
The synthesis typically involves introducing the amine group to a methyl-substituted biphenyl backbone. A common method includes reacting 3-bromo-6-methylbiphenyl with ammonia under palladium-catalyzed cross-coupling conditions, followed by hydrochloric acid treatment to form the hydrochloride salt. Purification often employs recrystallization or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H and ¹³C) to confirm substitution patterns and amine protonation.
- HPLC for purity assessment (>98% is typical for research-grade material).
- Mass spectrometry (MS) to verify molecular weight (e.g., [M+H]⁺ = 200.2 g/mol).
- FT-IR to identify N-H stretching (2500–3000 cm⁻¹) and aromatic C-H vibrations .
Q. What are the stability considerations for long-term storage?
Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic. Stability tests under accelerated conditions (40°C/75% RH for 4 weeks) can predict degradation pathways .
Advanced Research Questions
Q. How can reaction conditions be optimized to maximize yield and purity?
Use Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity). For example:
Q. How should contradictory data in biological activity studies be resolved?
- Replication : Repeat assays under standardized conditions (e.g., cell line, incubation time).
- Meta-analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ variability across cancer cell lines).
- Control Variables : Ensure consistent salt form (hydrochloride vs. free base) and solvent (DMSO vs. saline) to eliminate confounding factors .
Q. What computational methods predict the compound’s reactivity and interaction mechanisms?
- Density Functional Theory (DFT) : Models electronic effects of the methyl group on aromatic ring electron density.
- Molecular Dynamics (MD) : Simulates binding to biological targets (e.g., dopamine receptors) to guide SAR studies.
- Reaction Path Search Tools : ICReDD’s quantum chemical workflows predict regioselectivity in substitution reactions .
Q. How do steric and electronic effects of the methyl group influence reactivity?
- Steric Effects : The methyl group at position 6 hinders electrophilic substitution at adjacent positions, favoring meta/para reactivity.
- Electronic Effects : Methyl’s electron-donating nature increases electron density on the biphenyl ring, accelerating nucleophilic aromatic substitution at position 3. Computational studies show a 15–20% rate increase compared to non-methylated analogs .
Q. What strategies mitigate solubility challenges in aqueous assays?
- Co-solvents : Use 10% DMSO or cyclodextrin-based solubilizers.
- Salt Exchange : Convert to a mesylate or tosylate salt for improved hydrophilicity.
- pH Adjustment : Buffer solutions at pH 4–5 enhance solubility due to amine protonation .
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Systematic Modifications : Vary substituents at positions 2, 4, and 6 (e.g., halogens, methoxy groups).
- Biological Testing : Screen against enzyme panels (e.g., kinases, GPCRs) to identify selectivity profiles.
- Data Analysis : Use clustering algorithms to correlate structural features with activity (e.g., QSAR models) .
Q. What advanced analytical methods resolve degradation products?
- LC-MS/MS : Identifies hydrolyzed byproducts (e.g., free amine or oxidized biphenyl derivatives).
- X-ray Crystallography : Confirms structural integrity post-stability testing.
- TGA/DSC : Detects thermal decomposition pathways (e.g., HCl loss at >150°C) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
